

Physical and chemical properties of 4-Chloronicotinic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chloronicotinic acid

Cat. No.: B049118

[Get Quote](#)

An In-depth Technical Guide to 4-Chloronicotinic Acid

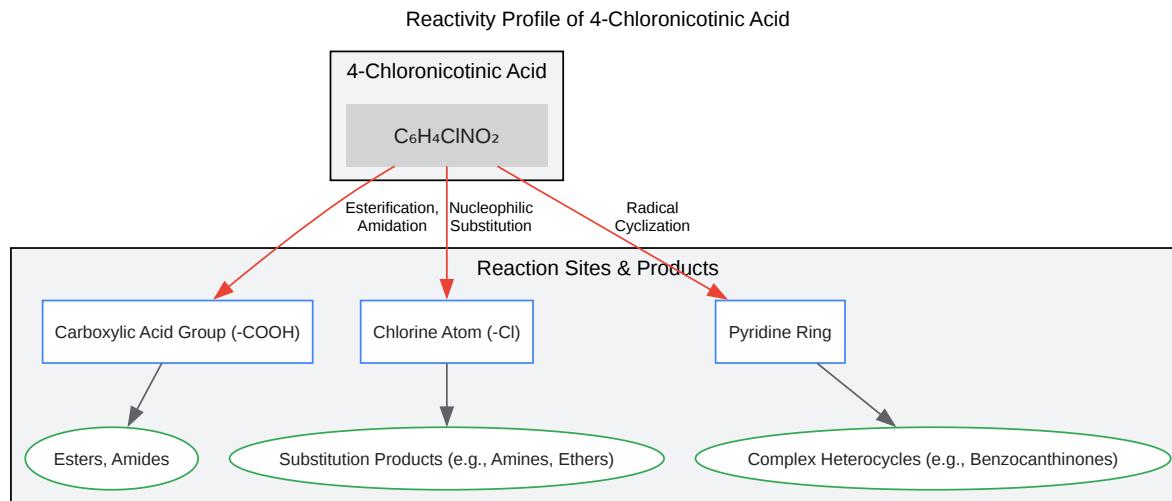
This guide provides a comprehensive overview of the physical and chemical properties of **4-Chloronicotinic acid**, tailored for researchers, scientists, and professionals in drug development. It covers its core characteristics, spectroscopic data, synthesis protocols, and safety information, presenting quantitative data in structured tables and visualizing key processes with detailed diagrams.

Core Physical and Chemical Properties

4-Chloronicotinic acid, also known as 4-chloropyridine-3-carboxylic acid, is a substituted pyridine derivative.^[1] It typically appears as a white to light brown or yellow crystalline solid or powder.^{[1][2][3]} This compound serves as a valuable building block in organic synthesis.^{[3][4][5]}

Table 1: Summary of Physical and Chemical Properties

Property	Value	Source
Molecular Formula	C ₆ H ₄ CINO ₂	[1] [4] [6] [7] [8]
Molecular Weight	157.55 g/mol	[1] [4] [6] [7] [8]
Melting Point	139-143 °C	[1] [2]
Boiling Point	301.9 °C (at 760 mmHg)	[1]
Density	1.47 g/cm ³	[1]
pKa	0.78 ± 0.25 (Predicted)	[2] [9] [10]
Solubility	Soluble in organic solvents.	[2] [4] [9] [10]
Appearance	White to light brown/yellow powder or solid.	[1] [2] [3]
InChI Key	IMRGVWZLCZERSQ-UHFFFAOYSA-N	[2] [4] [6]
CAS Number	10177-29-4	[1] [4] [6]


Chemical Reactivity and Applications

4-Chloronicotinic acid is a versatile intermediate in chemical synthesis. Its reactivity is characterized by the presence of three key functional groups: the pyridine ring, the carboxylic acid, and the chlorine atom.

- Nucleophilic Substitution: The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups.
- Carboxylic Acid Reactions: The carboxylic acid group can undergo typical reactions such as esterification, amidation, and reduction.
- Ring Reactivity: The pyridine ring can be involved in various transformations common to heterocyclic compounds.

Due to this reactivity, it serves as a key building block in the synthesis of more complex molecules. Notably, it is used in the synthesis of benzocanthinones through tributyltin hydride

radical-induced cyclization and in the creation of heterocyclic analogues of xanthone.[3][4][5]

[Click to download full resolution via product page](#)

Caption: Key reactive sites on **4-Chloronicotinic acid** and resulting products.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of **4-Chloronicotinic acid**.

Table 2: Summary of Spectroscopic Data

Technique	Data / Key Features	Source
¹ H NMR	(400 MHz, DMSO-d ₆): δ 13.83 (bs, 1H), 8.92 (s, 1H), 8.64-8.63 (d, J=5.4 Hz, 1H), 7.66-7.65 (d, J=5.4 Hz, 1H)	[1]
IR	KBr-Pellet technique used. Characteristic peaks for C=O (carboxylic acid), O-H (broad), C-Cl, and aromatic C-H/C=C stretches are expected.	[6][11]
Mass Spec.	Molecular Ion Peak (M ⁺) expected at m/z ≈ 157 and 159 due to ³⁵ Cl and ³⁷ Cl isotopes.	[6][11]

Experimental Protocols

Synthesis of 4-Chloronicotinic Acid

A common laboratory synthesis involves the carboxylation of 4-chloropyridine.[3][12] The process can be achieved in a 60-80% yield.[3][12]

Detailed Steps:

- Neutralization: 4-chloropyridine hydrochloride is neutralized using a 10% sodium hydroxide (NaOH) solution to yield 4-chloropyridine.[3][12]
- Lithiation: The resulting 4-chloropyridine is dissolved in tetrahydrofuran (THF) under a nitrogen atmosphere and cooled to -78 °C. Lithium diisopropylamide (LDA) is then slowly added to perform a lithiation reaction.[3][12]
- Carboxylation: The anionic intermediate is reacted with dry carbon dioxide (CO₂) to form the carboxylate salt.[3][12]
- Isolation: The reaction mixture is worked up to isolate and purify the final product, **4-Chloronicotinic acid**, as a solid.[3][12]

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **4-Chloronicotinic acid**.

Spectroscopic Analysis Protocols

- Nuclear Magnetic Resonance (NMR): A sample is dissolved in a deuterated solvent (e.g., DMSO-d₆). ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz).^[1] The resulting shifts (δ) and coupling constants (J) are analyzed to confirm the molecular structure.
- Infrared (IR) Spectroscopy: A solid sample is typically mixed with potassium bromide (KBr) and pressed into a pellet.^{[6][11]} The IR spectrum is then recorded, and absorption bands are correlated to specific functional groups within the molecule.
- Mass Spectrometry (MS): The sample is introduced into a mass spectrometer, often via Gas Chromatography (GC-MS).^{[6][11]} The instrument ionizes the molecules and separates them based on their mass-to-charge ratio to determine the molecular weight and fragmentation pattern.

Safety and Handling

4-Chloronicotinic acid is classified as a hazardous substance and requires careful handling in a laboratory setting.

Table 3: GHS Hazard Information

Hazard Code	Description	Source
H302	Harmful if swallowed.	[1] [6]
H315	Causes skin irritation.	[1] [6]
H319	Causes serious eye irritation.	[1] [6]
H335	May cause respiratory irritation.	[1] [6]

Handling Recommendations:

- Use only in a well-ventilated area or outdoors.^[13]
- Wear appropriate personal protective equipment (PPE), including protective gloves, chemical safety goggles, and a lab coat.^[13]

- Avoid breathing dust, mist, or spray.[13]
- Wash skin thoroughly after handling.[13]
- Store in a cool, dry, well-ventilated area in a tightly sealed container.[2][4] Recommended storage is under an inert atmosphere at 2-8°C.[2][9][10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Chloronicotinic acid, CAS No. 10177-29-4 - iChemical [ichemical.com]
- 2. 4-Chloronicotinic Acid manufacturers and suppliers in india [chemicalbook.com]
- 3. 4-Chloronicotinic acid | 10177-29-4 [chemicalbook.com]
- 4. 4-Chloronicotinic acid, 96% | Fisher Scientific [fishersci.ca]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 4-Chloronicotinic acid | C6H4CINO2 | CID 818229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. 4-Chloronicotinic acid | 10177-29-4 [m.chemicalbook.com]
- 10. 4-Chloronicotinic acid price,buy 4-Chloronicotinic acid - chemicalbook [chemicalbook.com]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. 4-Chloronicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 13. synquestlabs.com [synquestlabs.com]
- To cite this document: BenchChem. [Physical and chemical properties of 4-Chloronicotinic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b049118#physical-and-chemical-properties-of-4-chloronicotinic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com